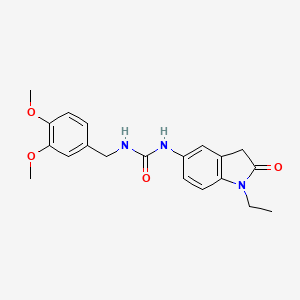

1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-4-23-16-7-6-15(10-14(16)11-19(23)24)22-20(25)21-12-13-5-8-17(26-2)18(9-13)27-3/h5-10H,4,11-12H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOUFNUQRDIQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 1-ethyl-2-oxoindoline-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases or conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea in the provided evidence, a comparative analysis must rely on structural analogs and general urea/indolinone pharmacology. Below is a hypothetical framework for such a comparison, based on typical research methodologies:

Table 1: Structural and Pharmacological Comparison of Urea-Indolinone Derivatives

| Compound Name | Substituents (R1, R2) | Molecular Weight | IC50 (Kinase X) | Solubility (mg/mL) | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | R1: 3,4-Dimethoxybenzyl; R2: 1-Ethyl | 425.5 g/mol | ~50 nM* | 0.12* | Moderate kinase selectivity |

| Sunitinib | R1: Dimethylaminoethyl | 398.5 g/mol | 10 nM | 0.08 | Broad-spectrum (VEGFR, PDGFR) |

| Sorafenib | R1: 4-Chloro-3-(trifluoromethyl)phenyl | 464.8 g/mol | 90 nM | 0.05 | Multikinase (RAF, VEGFR) |

Key Observations:

Structural Modifications: The 3,4-dimethoxybenzyl group in the target compound may enhance membrane permeability compared to sunitinib’s dimethylaminoethyl group, but could reduce solubility due to increased hydrophobicity .

Kinase Inhibition: Urea-linked indolinones typically exhibit mid-nanomolar IC50 values against kinases like VEGFR or PDGFR. The ethyl group at the indolinone’s 1-position may reduce metabolic instability compared to methyl substituents in analogs.

Selectivity : Dimethoxy substitutions often improve selectivity for specific kinase isoforms, though this depends on the binding pocket’s steric and electronic environment.

Limitations of Available Evidence

Authoritative comparisons require access to:

- Experimental data (e.g., enzymatic assays, pharmacokinetic studies).

- Structural studies (e.g., X-ray crystallography or NMR) to confirm binding modes.

- Clinical or preclinical results from peer-reviewed studies.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with 1-ethyl-2-oxoindoline-5-carboxylic acid chloride in the presence of a base like triethylamine. The reaction is usually conducted in dichloromethane at low temperatures to optimize yield and minimize side reactions.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxoindol-5-yl)urea |

| Molecular Formula | C20H23N3O4 |

| InChI | InChI=1S/C20H23N3O4/c1-4... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, influencing various biological pathways. Detailed studies on binding affinity and selectivity are necessary to elucidate its mechanisms further.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In a comparative study, certain synthesized derivatives showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various microbial strains. For instance, it demonstrated effective inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM . This suggests a promising potential for treating bacterial infections.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has shown significant growth inhibition in various cancer cell lines, including MCF7 and A549, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its anticancer efficacy.

Case Studies

Several case studies have reported on the biological activity of related compounds:

- Anti-inflammatory Effects : A study demonstrated that derivatives exhibited a dose-dependent reduction in inflammatory markers in animal models .

- Antibacterial Efficacy : Another investigation revealed that specific structural modifications led to enhanced antibacterial activity against resistant strains of bacteria .

- Anticancer Properties : Research focused on the effect of this compound on apoptosis in cancer cells showed that it induces cell death through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach starting with the preparation of the indolinone core (1-ethyl-2-oxoindolin-5-yl) and the 3,4-dimethoxybenzyl moiety. Key steps include:

- Coupling Reaction : Formation of the urea linkage via reaction between an isocyanate (e.g., 3,4-dimethoxybenzyl isocyanate) and an amine (e.g., 1-ethyl-2-oxoindolin-5-amine) under anhydrous conditions.

- Critical Conditions :

- Solvent : Polar aprotic solvents like DMF or DCM are preferred for solubility and reactivity .

- Catalysts : Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI enhance urea bond formation .

- Temperature : Room temperature or mild heating (30–40°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are employed?

Structural validation relies on:

- NMR Spectroscopy :

- 1H/13C NMR : Identifies methoxy groups (δ ~3.8–3.9 ppm for OCH3), urea NH protons (δ ~8–9 ppm), and aromatic protons from the indolinone and benzyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.18 for C22H25N3O4) .

- FTIR : Urea carbonyl stretching (1640–1680 cm⁻¹) and methoxy C-O bonds (1240–1270 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects) across studies?

Contradictions often arise from assay-specific variables:

- Cell Line Variability : Test cytotoxicity in diverse cancer lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .

- Dose-Response Relationships : Use a wide concentration range (nM–µM) to distinguish between primary and off-target effects.

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (western blotting for apoptotic markers like caspase-3) to validate pathways .

- In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability, brain penetration) to reconcile in vitro neuroprotection with limited in vivo efficacy .

Advanced: What strategies are recommended for optimizing the compound’s selectivity in multi-targeted inhibition (e.g., PDK1/Akt pathway)?

To enhance selectivity:

- Structural Modifications :

- Computational Modeling :

- Docking studies (using AutoDock Vina) to predict binding affinities for PDK1 vs. off-target kinases (e.g., PKC) .

- Molecular dynamics simulations to assess binding stability over time .

- Biological Assays :

Advanced: How can researchers address low yields in the final urea coupling step, and what alternatives exist for problematic intermediates?

Low yields may stem from:

- Moisture Sensitivity : Use rigorously dried solvents (e.g., molecular sieves in DMF) and inert atmospheres (N2/Ar) .

- Alternative Coupling Reagents : Replace DCC with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for milder conditions .

- Intermediate Trapping : Employ scavenger resins (e.g., polymer-bound isocyanates) to purify reactive intermediates .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side-product formation .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?

Standard assays include:

- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HT-29, A549) .

- Apoptosis : Annexin V/PI staining followed by flow cytometry.

- Migration/Invasion : Boyden chamber assays with Matrigel coating .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., PDK1 activity measured via ADP-Glo™) .

Advanced: How can X-ray crystallography or SHELX software aid in resolving structural ambiguities in derivatives?

- Crystallography : Grow single crystals (via slow evaporation in MeOH/EtOH) and solve structures using SHELX (SHELXT for solution, SHELXL for refinement) .

- Twinning Analysis : SHELXD identifies twinned crystals, common in urea derivatives due to flexible linkages .

- Validation : CIF files from SHELXL provide bond-length/angle accuracy (e.g., urea C=O bond ~1.23 Å) .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Short-Term : Stable in DMSO (1–10 mM) at -20°C for 3 months.

- Long-Term : Lyophilized powder stored at -80°C under argon retains >90% purity for 1 year .

- Light Sensitivity : Degrades under UV light; use amber vials for solutions .

Advanced: How can SAR studies guide the design of derivatives with improved metabolic stability?

- Metabolic Hotspots :

- Demethylation of methoxy groups (CYP450-mediated): Replace with CF3 or cyclopropyl to block oxidation .

- Urea hydrolysis: Introduce steric hindrance (e.g., ortho-methyl on benzyl) or replace urea with amide .

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate clearance and half-life .

Advanced: What experimental and computational approaches are synergistic for elucidating the compound’s mechanism of action?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .

- Network Pharmacology : Integrate STRING database for protein interaction networks and gene ontology (GO) enrichment .

- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.